(R)-2-(Boc-amino)-1-pentanol
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Overview
Description
®-2-(Boc-amino)-1-pentanol is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group. This compound is significant in organic synthesis, particularly in the preparation of various intermediates and active pharmaceutical ingredients. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-1-pentanol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The hydroxyl group remains unprotected, allowing for further functionalization if needed .
Industrial Production Methods
Industrial production of ®-2-(Boc-amino)-1-pentanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow microreactor systems are sometimes employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-2-(Boc-amino)-1-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups .
Scientific Research Applications
®-2-(Boc-amino)-1-pentanol is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(Boc-amino)-1-pentanol involves its role as a protected amino alcohol. The Boc group prevents the amino group from participating in unwanted side reactions, allowing for selective reactions at the hydroxyl group. The compound can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
®-2-(Fmoc-amino)-1-pentanol: Features a fluorenylmethyloxycarbonyl (Fmoc) protective group instead of Boc.
®-2-(Cbz-amino)-1-pentanol: Contains a benzyloxycarbonyl (Cbz) protective group.
Uniqueness
®-2-(Boc-amino)-1-pentanol is unique due to the stability and ease of removal of the Boc protective group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxypentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVZHIDLDHLOF-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CO)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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